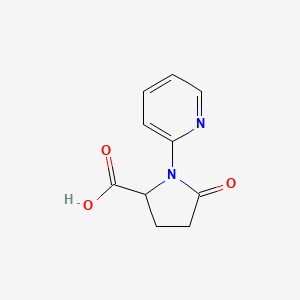
N-Ethyl-d5-maleimide
Overview
Description
N-Ethyl-d5-maleimide (NEM-d5) is a deuterated isotope analog of N-ethylmaleimide, where methylene and methyl protons are replaced by deuterium . It is used to alkylate proteins or peptides in MS proteomic experiments by capping exposed and reactive cysteine residues .
Synthesis Analysis
The synthesis of this compound can involve the reaction of furfural derivatives with maleimides . It can also be used to synthesize isotopic silica nanotag by reacting with silica precursor 3-mercaptopropyltrimethoxysilane (MPTMS) for multiplexed ion beam imaging .Molecular Structure Analysis
The empirical formula of this compound is C6D5H2NO2 . Its molecular weight is 130.16 . The SMILES string representation of its structure is [2H]C([2H])([2H])C([2H])([2H])N1C(=O)C=CC1=O .Chemical Reactions Analysis
N-Ethylmaleimide is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols . The resulting thioether features a strong C-S bond and the reaction is virtually irreversible . It has been reported that chemical reactivity and lipophilicity influenced the antibacterial activity of neutral maleimides .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 43-46 °C (lit.) . It is stored at a temperature of 2-8°C .Scientific Research Applications
Electroactive Labeling of Proteins
N-Ethyl-d5-maleimide has been utilized in the synthesis of specific electroactive labels for proteins with sulphydryl groups. For instance, N-(2-ferrocene-ethyl)maleimide has been reported to confer reversible electrochemical properties to peptides and enzymes like cytochrome P450cam when attached to them, demonstrating the compound's utility in labeling and studying protein structures and functions (di Gleria, Hill, & Wong, 1996).
Inhibition of Enzyme Activities
Studies have shown that this compound can act as an inhibitor of various enzymes. For example, its impact on Δ6-desaturase activities in human fetal liver microsomes suggests a role in inhibiting specific enzymatic processes. This inhibition varies depending on the series of fatty acids, indicating potential specificity in its action (Rodriguez et al., 1999).
Catalytic Inhibition of Topoisomerase II
N-Ethyl-maleimide has been identified as a potent inhibitor of topoisomerase II, a crucial enzyme involved in DNA replication and cell division. This suggests its potential application in cancer research, particularly in understanding and possibly controlling the mechanisms of cell proliferation (Jensen et al., 2002).
Radiosensitization in Cancer Therapy
N-Ethyl maleimide has been studied as a radiosensitizer, which means it can enhance the effectiveness of radiation therapy in treating cancer. Its ability to react with water free radicals and impact cellular responses makes it a candidate for research in improving cancer treatment outcomes (Ward, Johansen, & Aasen, 1969).
Inhibiting DNA Replication and Repair
Research has indicated that N-Ethyl maleimide can inhibit both DNA replication and repair, implying its role in understanding the molecular mechanisms of these crucial cellular processes. This could have implications for research in areas like genetic disorders and cancer (Berger et al., 1979).
Covalent Modification of Biomolecules
N-Ethyl maleimide-based labeling strategies have been widely used for the site-selective modification of proteins, particularly in creating bioconjugates like antibody-drug conjugates used in cancer therapy. Its ability to form stable covalent bonds with biomolecules makes it an important tool in biochemistry and molecular biology (Renault et al., 2018).
Mechanism of Action
Target of Action
N-Ethyl-d5-maleimide, also known as N-Ethylmaleimide-d5, is a sulfhydryl reagent that is widely used in experimental biochemical studies . It is known to interact with proteins and peptides, specifically targeting cysteine residues . One of the primary targets of this compound is Galectin-10 .
Mode of Action
This compound is an alkene that is reactive towards thiols, commonly used to modify cysteine residues in proteins and peptides . It acts as a Michael acceptor in the Michael reaction, adding nucleophiles such as thiols. The resulting thioether features a strong C-S bond, and the reaction is virtually irreversible .
Biochemical Pathways
This compound affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of this compound in Candida albicans cells .
Result of Action
This compound has been shown to inhibit Akt Ser-473, Akt Thr-308, p70S6K, ribosomal protein S6, 4E-BP1, eIF4E, BAD, and FKHR-L1 phosphorylation . It also blocks vesicular transport . In lysis buffers, it is used to inhibit de-sumoylation of proteins for Western Blot analysis .
Action Environment
The action of this compound is influenced by environmental factors such as pH. Reactions with thiols occur in the pH range 6.5–7.5, and this compound may react with amines or undergo hydrolysis at a more alkaline pH . The chemical reactivity and lipophilicity of this compound influence its antibacterial activity .
Safety and Hazards
Future Directions
N-Ethyl-d5-maleimide can be used to synthesize isotopic silica nanotag by reacting with silica precursor 3-mercaptopropyltrimethoxysilane (MPTMS) for multiplexed ion beam imaging . It can also be used as an isotopic internal standard to determine the ratio of glutathione (GSH) and glutathione disulfide (GSSG) in cultured cells using HPLC-UV and LC-QTOF-MS .
Biochemical Analysis
Biochemical Properties
N-Ethyl-d5-maleimide plays a crucial role in biochemical reactions by interacting with thiol groups in proteins and enzymes. It is known to irreversibly inhibit cysteine peptidases by alkylating the active site thiol group . This interaction is essential for probing the functional role of thiol groups in enzymology. Additionally, this compound can be used to determine the ratio of glutathione and glutathione disulfide in cultured cells using high-performance liquid chromatography and liquid chromatography quadrupole time-of-flight mass spectrometry .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying cysteine residues in proteins, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can block vesicular transport and inhibit mitochondrial phosphate transport . These effects highlight the compound’s impact on cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with thiol groups in biomolecules. By alkylating these thiol groups, this compound irreversibly inhibits enzymes such as cysteine peptidases . This inhibition occurs through the formation of a covalent bond between the maleimide group and the thiol group, leading to the inactivation of the enzyme. Additionally, this compound can modify cysteine residues in proteins, affecting their structure and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions, such as temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as skin and eye irritation . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can modify cysteine residues in proteins, affecting metabolic flux and metabolite levels. For example, this compound can be used to study the thiol-disulfide interconversions and their relationship with oxidative stress in proteins . These interactions provide insights into the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. For instance, this compound can be used to synthesize isotopic silica nanotags for multiplexed ion beam imaging, highlighting its potential for targeted delivery and imaging applications .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell. For example, this compound can modify cysteine residues in mitochondrial proteins, affecting mitochondrial function and dynamics . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
properties
IUPAC Name |
1-(1,1,2,2,2-pentadeuterioethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFGOPSGAURCEO-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
360768-37-2 | |
| Record name | N-Ethyl-d5-maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



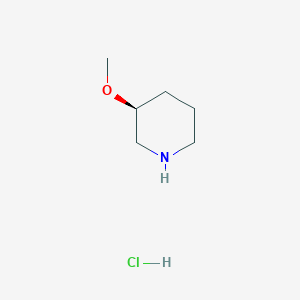
![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)
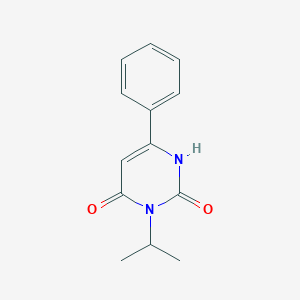
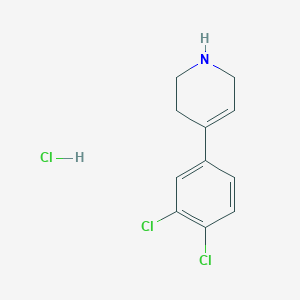
![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)
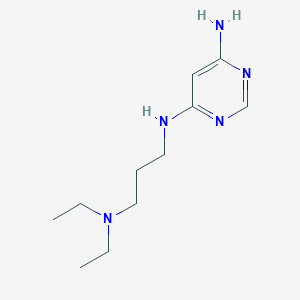

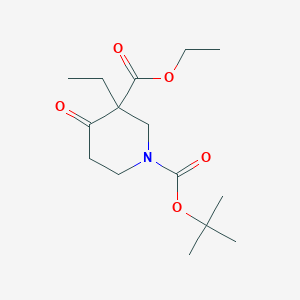
![Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate](/img/structure/B1469471.png)
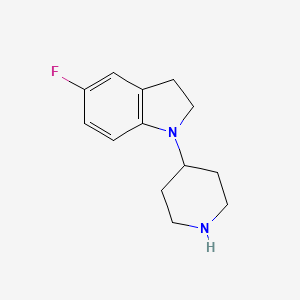

![4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride](/img/structure/B1469474.png)
![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)
